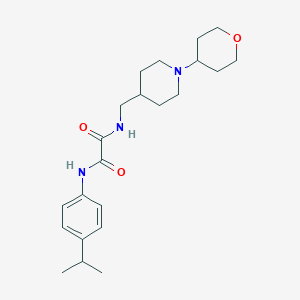
N1-(4-isopropylphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-isopropylphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H33N3O3 and its molecular weight is 387.524. The purity is usually 95%.
BenchChem offers high-quality N1-(4-isopropylphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-isopropylphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structure-Activity Relationships
Research on pyrazole derivatives, including compounds similar to "N1-(4-isopropylphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide," highlights the importance of specific structural features for cannabinoid receptor antagonistic activity. Key structural requirements identified include a para-substituted phenyl ring, a carboxamido group, and a dichlorophenyl substituent on the pyrazole ring, which are crucial for potent and selective activity against brain cannabinoid CB1 receptors (Lan et al., 1999).
Molecular Interaction Studies
Further insights into the molecular interactions of cannabinoid receptor antagonists have been provided by studies on compounds like SR141716, which shares structural similarities with "N1-(4-isopropylphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide." These studies employ molecular orbital methods and pharmacophore models to understand the binding and activity at the CB1 receptor, revealing the significance of specific moieties and conformations in receptor interaction (Shim et al., 2002).
Metabolism and Pharmacokinetics
The in vitro metabolism of diarylpyrazoles, a group related to the chemical structure , has been studied to understand their metabolic profiles and the potential retention of receptor binding properties by their metabolites. Such studies are crucial for predicting the pharmacokinetic behavior and therapeutic potential of these compounds (Zhang et al., 2005).
Ligand Design and Receptor Selectivity
Research on the design and synthesis of selective ligands for neurotransmitter receptors, including the dopamine D4 receptor, provides a framework for understanding how modifications to the molecular structure can influence receptor affinity and selectivity. These studies are instrumental in guiding the development of targeted therapies for various neurological conditions (Rowley et al., 1997).
Propiedades
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3/c1-16(2)18-3-5-19(6-4-18)24-22(27)21(26)23-15-17-7-11-25(12-8-17)20-9-13-28-14-10-20/h3-6,16-17,20H,7-15H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQJQIRXUWOHJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2543522.png)
![3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2543524.png)
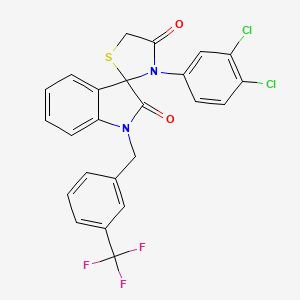


![N-butyl-5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide](/img/structure/B2543532.png)
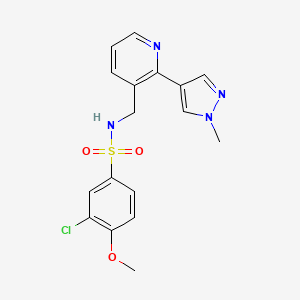
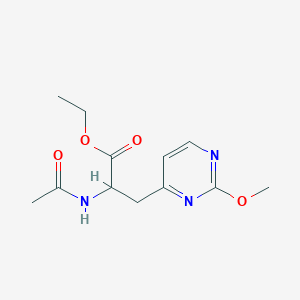
![1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2543537.png)
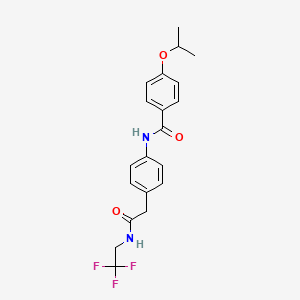
![Cyclohex-3-en-1-yl-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2543540.png)
![Tert-butyl N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]carbamate](/img/structure/B2543541.png)

![tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2543543.png)